molecular formula C6H16ClN3O B12354663 3-(dimethylamino)-N'-hydroxybutanimidamidehydrochloride

3-(dimethylamino)-N'-hydroxybutanimidamidehydrochloride

Cat. No.: B12354663
M. Wt: 181.66 g/mol
InChI Key: MUTDIOGFLPFFLB-UHFFFAOYSA-N
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Description

Key structural identifiers include:

  • SMILES: CC(C/C(=N/O)/N)N(C)C
  • InChIKey: CWFPWVOUUKFEDS-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 133.7–140.5 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) ().

No direct literature or patent data are available for this compound, limiting insights into its biological or industrial applications (). Below, it is compared to structurally or functionally related compounds.

Properties

Molecular Formula

C6H16ClN3O

Molecular Weight

181.66 g/mol

IUPAC Name

3-(dimethylamino)-N'-hydroxybutanimidamide;hydrochloride

InChI

InChI=1S/C6H15N3O.ClH/c1-5(9(2)3)4-6(7)8-10;/h5,10H,4H2,1-3H3,(H2,7,8);1H

InChI Key

MUTDIOGFLPFFLB-UHFFFAOYSA-N

Isomeric SMILES

CC(C/C(=N/O)/N)N(C)C.Cl

Canonical SMILES

CC(CC(=NO)N)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of dimethylamine with an appropriate nitrile compound, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives .

Scientific Research Applications

Drug Delivery Systems

The compound has been utilized to develop self-healing, pH-responsive hydrogels for drug delivery. These hydrogels can release therapeutic agents in response to changes in pH, making them suitable for targeted therapies. For instance, research has shown that hydrogels incorporating this compound can encapsulate drugs and release them in a controlled manner, enhancing the effectiveness of treatments while minimizing side effects .

Gene Delivery Vectors

3-(Dimethylamino)-N'-hydroxybutanimidamide hydrochloride serves as a cationic monomer for synthesizing gene delivery vectors. Its ability to form complexes with nucleic acids facilitates their intracellular delivery, which is crucial for gene therapy applications. Studies have demonstrated that vectors made from this compound exhibit improved transfection efficiency compared to traditional methods .

Biocompatible Coatings

The compound can be used to create biocompatible coatings for medical devices. These coatings enhance the compatibility of devices with biological tissues, reducing the risk of rejection or adverse reactions when implanted in patients. Research indicates that surfaces treated with this compound show reduced protein adsorption and improved cell adhesion properties .

Nanoparticle Formulations

In the realm of nanotechnology, this compound is involved in fabricating iron oxide nanoparticle formulations for applications such as MRI contrast agents and targeted drug delivery systems. These nanoparticles can be engineered to respond to external stimuli, allowing for precise control over drug release and imaging capabilities .

Case Study 1: pDNA Delivery Systems

A study conducted by Wu et al. (2014) explored the use of glucose-containing diblock polycations, including derivatives of 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride, for plasmid DNA (pDNA) delivery. The findings revealed that the efficiency of pDNA delivery was significantly influenced by the molecular weight and charge density of the polycations used, highlighting the versatility of this compound in gene therapy applications .

Case Study 2: Hydrogel Applications

Research published in 2020 demonstrated the synthesis of hydrogels using this compound that exhibited self-healing properties and responsiveness to pH changes. The hydrogels were shown to effectively encapsulate and release therapeutic agents, presenting a promising approach for localized drug delivery in cancer treatment .

Data Tables

Application AreaSpecific Use CasesKey Findings
Drug Delivery SystemsSelf-healing hydrogelsControlled release based on pH responsiveness
Gene Delivery VectorsCationic monomers for nucleic acid complexationEnhanced transfection efficiency
Biocompatible CoatingsMedical device surface treatmentsImproved tissue compatibility
Nanoparticle FormulationsMRI contrast agents and targeted drug deliveryStimuli-responsive behavior

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N’-hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
3-(Dimethylamino)-N'-hydroxybutanimidamide HCl C₆H₁₅ClN₃O 177.66 + HCl Dimethylamino, hydroxyiminoamide Structural data only ()
Aldi-2 C₁₂H₁₅ClFNO₂ 275.71 Dimethylamino, ketone, fluoro ALDH inhibitor ()
EDC.HCl C₈H₁₇ClN₃ 191.70 Carbodiimide, dimethylaminopropyl Bioconjugation (Evidences 1, 5, 11)
4-Dimethylamino-N-benzylcathinone HCl C₁₈H₂₂Cl₂N₂O 355.30 Cathinone, benzyl Forensic standard ()

Research Implications and Gaps

  • Reactivity: The hydroxyiminoamide group in 3-(dimethylamino)-N'-hydroxybutanimidamide warrants investigation into its metal-chelating or nucleophilic properties.
  • Industrial Use : Unlike EDC.HCl, this compound’s lack of a carbodiimide group limits crosslinking utility, but its unique structure may find niche applications in catalysis or chelation.

Biological Activity

3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group, which is known to enhance biological activity through various mechanisms. The presence of the hydroxyl group contributes to its solubility and reactivity, while the butanimidamide moiety may influence its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds with dimethylamine groups often show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to possess comparable activities to established antibiotics like ampicillin against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Certain dimethylamine derivatives have been linked to anticancer activities by modulating biochemical pathways involved in tumor growth and metastasis. This suggests potential applications in cancer therapy .
  • Analgesic Effects : The analgesic properties of similar compounds indicate potential for pain management applications .

The biological activity of 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : Like other arylsulfonamides, this compound may inhibit specific enzymes involved in disease processes. For example, modifications in related compounds have shown selective inhibition of metalloproteinases .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate inflammation and pain .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various dimethylamine derivatives against common pathogens. The results indicated significant inhibition at low concentrations (IC50 values ranging from 0.5 to 10 μM), demonstrating the potential for therapeutic use .
  • Anticancer Activity Assessment : In a preclinical model, a derivative similar to 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride was tested for its anticancer properties. It showed an EC50 value of 7.0 ± 0.2 μM against cancer cell lines after 72 hours of exposure, indicating promising anticancer potential .

Data Summary Table

Activity Type IC50/EC50 Values Target Organism/Cell Line Reference
Antimicrobial0.5 - 10 μMStaphylococcus aureus, E. coli
Anticancer7.0 ± 0.2 μMCancer cell lines
AnalgesicNot specifiedPain models

Q & A

Q. How to optimize yield in a one-pot synthesis approach?

  • Methodological Answer: Use a 1.2:1 molar ratio of hydroxyamine to dimethylamino precursor to drive the reaction forward. Add molecular sieves (3Å) to absorb water and shift equilibrium. Isolate the product via vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer: Use fluorescence-based assays (e.g., β-lyase inhibition) with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-F) as a probe. Measure IC₅₀ values in phosphate buffer (pH 7.4) and validate with LC-MS to confirm covalent adduct formation .

Q. How does the compound’s cytotoxicity profile compare to structurally similar agents?

  • Methodological Answer: Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays. Compare EC₅₀ values against analogs (e.g., EDC hydrochloride). Structural modifications (e.g., hydroxyimine vs. carbodiimide groups) may reduce off-target effects .

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